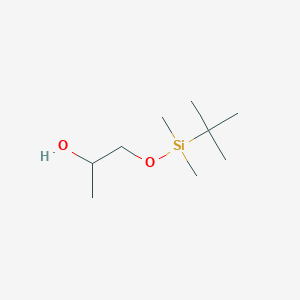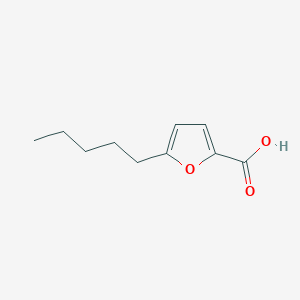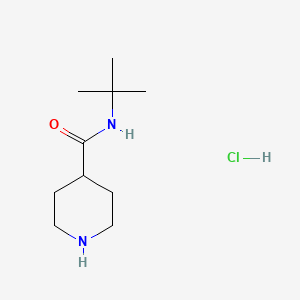
4,5,6,7-Tetrahydro-2-benzothiophen-5-one
Overview
Description
4,5,6,7-Tetrahydro-2-benzothiophen-5-one is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is also known as TBOA and belongs to the family of benzothiophene derivatives. TBOA has been found to exhibit potent inhibitory effects on glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. In
Mechanism of Action
TBOA exerts its inhibitory effects on glutamate transporters by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate, leading to an increase in the levels of extracellular glutamate. TBOA has been found to exhibit selectivity towards certain subtypes of glutamate transporters, such as GLT-1 and EAAC1. This selectivity has been exploited in various studies to investigate the role of specific glutamate transporters in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TBOA can enhance synaptic transmission and plasticity by increasing the levels of extracellular glutamate. In vivo studies have shown that TBOA can protect against excitotoxicity-induced neuronal damage in animal models of stroke and epilepsy. TBOA has also been found to exhibit antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
TBOA has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its purity can be easily confirmed using analytical techniques. TBOA has also been extensively studied for its pharmacological properties, making it a well-established tool compound for investigating the role of glutamate in various neurological disorders. However, TBOA also has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. TBOA also exhibits selectivity towards certain subtypes of glutamate transporters, which can limit its use in studies that require the inhibition of all glutamate transporters.
Future Directions
There are several future directions for the study of TBOA. One direction is the investigation of the role of specific glutamate transporters in various neurological disorders. TBOA's selectivity towards certain subtypes of glutamate transporters can be exploited to investigate the role of specific transporters in these disorders. Another direction is the development of more potent and selective inhibitors of glutamate transporters. TBOA's pharmacological properties can be used as a starting point for the development of new compounds with improved potency and selectivity. Finally, the therapeutic potential of TBOA in various neurological and psychiatric disorders can be further explored in preclinical and clinical studies.
Scientific Research Applications
TBOA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been found to exhibit potent inhibitory effects on glutamate transporters, which are responsible for regulating the levels of glutamate in the brain. TBOA has been shown to increase the levels of extracellular glutamate, which can enhance synaptic transmission and plasticity. This property of TBOA has been exploited in various studies to investigate the role of glutamate in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
6,7-dihydro-4H-2-benzothiophen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBAQIPVHXDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CSC=C2CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288671 | |
| Record name | 6,7-Dihydrobenzo[c]thiophen-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-2-benzothiophen-5-one | |
CAS RN |
117040-68-3 | |
| Record name | 6,7-Dihydrobenzo[c]thiophen-5(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117040-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydrobenzo[c]thiophen-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B3375981.png)





![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3376036.png)


![5-(1H-pyrrol-1-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3376056.png)
![[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B3376058.png)